REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[C:4]([F:12])[CH:3]=1.[CH2:13]([NH:15][CH2:16][CH3:17])[CH3:14]>ClCCl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:15]([CH2:16][CH3:17])[CH2:13][CH3:14])(=[O:10])=[O:9])=[C:4]([F:12])[CH:3]=1
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)S(=O)(=O)Cl)F
|
Name
|
|
Quantity
|
0.38 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)S(=O)(=O)N(CC)CC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.19 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |